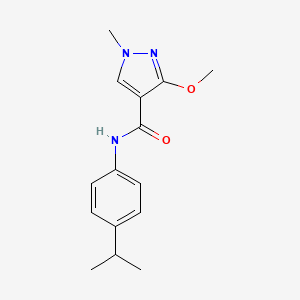
N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution and addition of amines to potassium isocyanate .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . The compound contains a pyrazole ring, an isopropylphenyl group, a methoxy group, and a carboxamide group, all of which would contribute to its overall structure.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the isocyanate group is known to exhibit unusual reactivity in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the isopropylphenyl group could influence its solubility and reactivity .
Applications De Recherche Scientifique
Medical Imaging and CB1 Receptor Binding
Research on methoxy and fluorine analogs related to pyrazole carboxamide derivatives, such as O-1302, aimed to develop tracers for medical imaging, particularly for the cerebral cannabinoid CB1 receptor. These compounds exhibited affinities comparable to the CB1 reference antagonist SR141716, indicating their potential for use in positron emission tomography (PET) ligands for biological imaging studies (Tobiishi et al., 2007).
Cytotoxicity and Anticancer Potential
The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in anticancer research (Hassan et al., 2014).
Synthetic Methodology and Chemical Structure Elucidation
Studies on the N-N migration of a carbamoyl group in pyrazole derivatives have provided insights into synthetic processes and structural elucidation, enhancing our understanding of pyrazole chemistry and its applications in drug development (Pathirana et al., 2013).
Cannabinoid Receptor Antagonists
The structural activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have been extensively studied, providing a basis for the development of therapeutic agents that could modulate cannabinoid receptor activities (Lan et al., 1999).
Molecular Docking and Enzyme Inhibition
Crystal structure and molecular docking studies of new pyrazole-4-carboxamides have demonstrated their inhibitory activity against Botrytis cinerea, highlighting their potential as antifungal agents (Qiao et al., 2019).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, structure, and potential biological activities. For example, ion channels have been identified as promising targets for drug discovery, and this compound could potentially be investigated for its effects on these targets . Additionally, the development of nanomedicines for thrombus therapy is a promising area of research, and this compound could potentially be incorporated into such therapies .
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-(4-propan-2-ylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)11-5-7-12(8-6-11)16-14(19)13-9-18(3)17-15(13)20-4/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJXTTGUVCJFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)

![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)
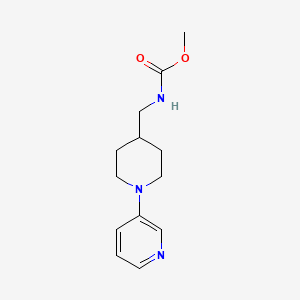
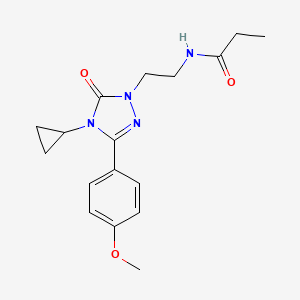
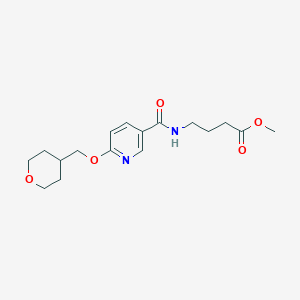
![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)
![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2802592.png)
![1-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2802593.png)
![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)
![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2802596.png)
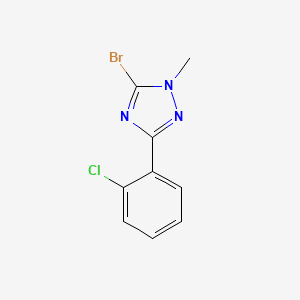
![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2802598.png)